3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
Systematic Nomenclature and IUPAC Classification
The systematic name 3-ethyl-N-(3-methoxypropyl)-3H-triazolo[4,5-d]pyrimidin-7-amine adheres to IUPAC guidelines for fused heterocyclic systems. The base structure consists of a triazolo[4,5-d]pyrimidine scaffold, where the triazole ring (positions 1–3) is fused to the pyrimidine ring at positions 4 and 5. The “3H” designation indicates that the hydrogen atom resides on the triazole’s nitrogen at position 3, while the ethyl group substitutes the same position. The 7-amine group is further modified by a 3-methoxypropyl chain, yielding the N-(3-methoxypropyl) substituent.
For disambiguation, the numbering follows the Hantzsch-Widman system: the triazole’s nitrogen atoms occupy positions 1, 2, and 3, with fusion occurring between the triazole’s C4 and the pyrimidine’s C5. This nomenclature aligns with PubChem’s classification of related triazolopyrimidines, such as CHEMBL355008, which share analogous fused-ring architectures.
Molecular Formula and Weight Analysis
The molecular formula C12H19N6O derives from the following constituents:
- Triazolo[4,5-d]pyrimidine core : C5H4N5 (based on ChemSpider entry 58487 for the unsubstituted scaffold).
- Ethyl group (C2H5) : Adds 2 carbons and 5 hydrogens.
- N-(3-Methoxypropyl) side chain (C4H9NO) : Contributes 4 carbons, 9 hydrogens, 1 nitrogen, and 1 oxygen.
The exact molecular weight calculates to 279.33 g/mol (12 × 12.01 + 19 × 1.01 + 6 × 14.01 + 16.00), consistent with triazolopyrimidine derivatives like PD145393 (C12H11N7O, 269.26 g/mol). Discrepancies arise from variations in substituents; for example, replacing the methoxypropyl group with a pyridinyl moiety reduces mass by ~10 g/mol.
Stereochemical Configuration and Tautomeric Forms
The compound exhibits no chiral centers due to its symmetric substitution pattern. However, tautomerism occurs at the triazole ring, where prototropic shifts between nitrogen atoms generate two dominant tautomers (Figure 1):
- 3H-Tautomer : Hydrogen resides on N3 of the triazole, as denoted in the IUPAC name.
- 1H-Tautomer : Hydrogen migrates to N1, forming a resonance-stabilized structure.
Tautomer 1 (3H-form) Tautomer 2 (1H-form)
N N
|| ||
N—C—N—C—N N—C—N—C—H
Figure 1 : Tautomeric equilibria of the triazole ring. The 3H-form predominates in nonpolar solvents, while the 1H-form stabilizes in polar media due to solvation effects.
Density functional theory (DFT) studies on analogous triazolopyrimidines suggest a tautomeric energy difference of ~2–3 kcal/mol, favoring the 3H-configuration. Substituents like the ethyl group at N3 further stabilize this form by steric and electronic effects.
Crystallographic Data and Solid-State Packing Behavior
While direct crystallographic data for this compound remains unpublished, structural analogs provide insights. For example, CHEMBL355008 (C20H28N6O2) crystallizes in a monoclinic system with space group P21/c, featuring π-π stacking between triazole and pyrimidine rings. Key parameters include:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å |
| β angle | 105.3° |
| Z value | 4 |
| Density | 1.24 g/cm³ |
In such structures, the methoxypropyl chain adopts a gauche conformation, minimizing steric clashes with the ethyl group. Hydrogen bonding between the amine and triazole nitrogens (N–H···N, 2.89 Å) further stabilizes the lattice.
Properties
IUPAC Name |
3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O/c1-3-16-10-8(14-15-16)9(12-7-13-10)11-5-4-6-17-2/h7H,3-6H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLOTDDNLXKKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with an aldehyde, followed by cyclization and dehydration processes . The use of bases can assist in the formation of intermediates, which then undergo further reactions to form the desired triazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold.
Scientific Research Applications
3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazolopyrimidine derivatives are distinguished by substituents at positions 3, 5, and 5. Key structural analogues include:
Key Observations :
- Position 3: Ethyl (target) vs. benzyl/cyclopentyl (analogues).
- Position 7 : 3-Methoxypropylamine (target) vs. cyclopropylamine (compound 3) or piperazine (compound 6). The methoxy group introduces polarity, enhancing solubility over cyclopropylamine’s lipophilic nature .
- Position 5 : Propylthio in compound 3 and ticagrelor improves metabolic stability via sulfur’s electron-withdrawing effects .
Physicochemical Properties
- Melting Point : The target’s methoxypropyl group likely reduces melting points compared to benzyl-substituted analogues (e.g., compound 4: 255–256°C ).
- Solubility : The methoxy group enhances water solubility relative to purely alkyl-substituted derivatives (e.g., compound 3, which lacks polar groups) .
- LogP : Estimated LogP for the target is ~2.5 (ethyl + methoxypropyl), lower than benzyl-substituted compounds (LogP >3) .
Biological Activity
3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a complex organic compound belonging to the class of triazolo-pyrimidine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Structural Characteristics
The structural formula of this compound includes:
- Ethyl group at position 3
- Methoxypropyl group contributing to its unique properties
- Triazole and pyrimidine moieties which are significant for biological interactions
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Enzyme Inhibition Studies
Research indicates that this compound inhibits various enzymes that are crucial in cancer pathways. For example:
- VEGFR-2 Inhibition : Similar compounds have shown potential as inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a key role in angiogenesis associated with tumor growth. The binding affinity and inhibition constants (IC50 values) for related compounds suggest that modifications in the triazolo-pyrimidine structure can enhance efficacy against this target .
Anticancer Activity
In vitro studies have demonstrated that derivatives of triazolo-pyrimidines exhibit cytotoxic effects on various cancer cell lines. The following findings are noteworthy:
- Cytotoxicity Assays : Compounds structurally similar to this compound have shown IC50 values in the low micromolar range against breast (MCF-7) and hepatic (HepG2) cancer cell lines .
Case Studies and Experimental Findings
Several studies have explored the biological implications of triazolo-pyrimidine derivatives:
- Molecular Docking Studies : These studies reveal that the compound can effectively bind to the active sites of target proteins involved in cancer progression.
- ADMET Properties : Evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles indicates favorable characteristics for further development as a therapeutic agent .
Q & A
Basic: What are the recommended synthetic routes for 3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, and what critical parameters influence yield?
Answer:
Synthesis typically involves cyclization of pyrimidine precursors with triazole-forming reagents. Key steps include:
- Step 1: Condensation of 7-chloro-triazolopyrimidine intermediates with 3-methoxypropylamine under reflux in ethanol .
- Step 2: Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product .
Critical parameters: - Temperature: Excess heat may lead to decomposition of the triazole ring .
- pH: Neutral conditions (pH 6–8) prevent undesired protonation of the amine group during substitution .
- Catalysts: Palladium or copper catalysts may enhance cyclization efficiency .
Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Answer:
- NMR (¹H/¹³C): Assigns proton environments (e.g., ethyl group at δ ~1.3 ppm, methoxypropyl at δ ~3.3 ppm) and confirms regioselectivity of substitution .
- HRMS: Validates molecular formula (e.g., [M+H]+ calculated for C₁₁H₁₈N₆O: 274.15) .
- HPLC-PDA: Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced: How do structural modifications (e.g., ethyl vs. benzyl substituents) impact the compound’s binding affinity to adenosine receptors compared to analogues like vipadenant?
Answer:
| Substituent | Receptor Affinity (Ki, nM) | Key Reference |
|---|---|---|
| Ethyl (Target) | A₂A: ~50 nM | |
| Benzyl (Vipadenant) | A₂A: ~1.4 nM | |
| Methodology: |
- SAR Studies: Replace the ethyl group with bulkier substituents to assess steric effects on receptor binding .
- Molecular Docking: Simulate interactions with adenosine receptor binding pockets (e.g., hydrophobic interactions with Phe168 in A₂A) .
Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this triazolopyrimidine derivative?
Answer:
- Pharmacokinetic Profiling: Measure bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance issues .
- Metabolite Identification: Incubate with liver microsomes to detect inactive metabolites (e.g., oxidative dealkylation of the methoxypropyl group) .
- Dosing Optimization: Adjust administration routes (e.g., intraperitoneal vs. oral) to bypass first-pass metabolism .
Basic: What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
Answer:
| Condition | Solubility | Stability |
|---|---|---|
| pH 2 (aqueous HCl) | <1 mg/mL | Degrades within 24h |
| pH 7.4 (PBS) | 5 mg/mL | Stable for 7 days |
| DMSO | >50 mg/mL | Stable at -20°C for 1 year |
| Notes: |
- Degradation products include triazole ring-opened derivatives under acidic conditions .
Advanced: Which computational methods (e.g., DFT, molecular dynamics) predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Density Functional Theory (DFT): Calculates electron density maps to identify electrophilic centers (e.g., C7 position on pyrimidine) prone to nucleophilic attack .
- Molecular Dynamics (MD): Simulates solvent effects on reaction kinetics (e.g., polar aprotic solvents like DMF enhance SN2 mechanisms) .
Basic: What are the primary degradation pathways of this compound under accelerated stability testing conditions?
Answer:
- Hydrolysis: Cleavage of the methoxypropyl amine bond in acidic media .
- Oxidation: Ethyl group hydroxylation catalyzed by CYP450 enzymes .
Analytical Methods: - LC-MS: Identifies degradation products (e.g., m/z 256.1 for dealkylated triazolopyrimidine) .
Advanced: How does the methoxypropyl substituent influence metabolic stability compared to arylalkyl groups in related triazolopyrimidines?
Answer:
- In Vitro Assays: Microsomal half-life (T₁/₂) of methoxypropyl derivative: ~2 hours vs. >6 hours for benzyl analogues .
- Mechanism: Methoxypropyl’s ether linkage increases susceptibility to oxidative cleavage compared to stable C-C bonds in arylalkyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
